Unique CB2 Receptor Selectivity Profile Relative to UR-144, XLR-11, and JWH-018
1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone exhibits a unique cannabinoid receptor selectivity profile, acting as a CB2-preferring ligand, in stark contrast to its N1-pentyl analog UR-144 and the potent fluorinated analog XLR-11. Specifically, the compound demonstrated an EC50 of 2.79 × 10⁻⁸ M (27.9 nM) at CB2 and a significantly weaker EC50 of 2.36 × 10⁻⁶ M (2,360 nM) at CB1, resulting in a CB1/CB2 potency ratio of approximately 85 [1]. In a cross-study comparison, UR-144 exhibits a lower CB1/CB2 ratio of approximately 6 (EC50 CB1 = 421 nM, EC50 CB2 = 72 nM), while XLR-11 shows even further reduced selectivity as a potent dual agonist [2]. This difference in receptor bias is fundamental for research focused on CB2-mediated pathways without CB1-driven psychoactivity.
| Evidence Dimension | Cannabinoid Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | CB1: 2.36 × 10⁻⁶ M (2,360 nM); CB2: 2.79 × 10⁻⁸ M (27.9 nM) |
| Comparator Or Baseline | UR-144: CB1 421 nM, CB2 72 nM [2]; XLR-11: Potent dual agonist [2] |
| Quantified Difference | Target compound CB1/CB2 EC50 ratio ≈ 85; UR-144 ratio ≈ 6. Target CB1 potency is 5.6-fold weaker than UR-144. |
| Conditions | In vitro functional assay; exact assay methodology not specified in primary source [1]; UR-144 data from functional cAMP assays [2]. |
Why This Matters
This pronounced CB2 bias makes 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone a critical tool for studying CB2-mediated signaling pathways, enabling researchers to deconvolve receptor-specific effects that are obscured when using dual-agonist analogs like UR-144 or XLR-11.
- [1] Uchiyama N, Matsuda S, Kawamura M, Kikura-Hanajiri R, Goda Y. Identification of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (DP-UR-144) in a herbal drug product that was commercially available in the Tokyo metropolitan area. Forensic Toxicol. 2017;35:146-152. DOI: 10.1007/s11419-016-0327-8. View Source
- [2] Banister SD, Stuart J, Kevin RC, et al. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS Chem Neurosci. 2015;6(8):1445-1458. DOI: 10.1021/acschemneuro.5b00107. View Source
